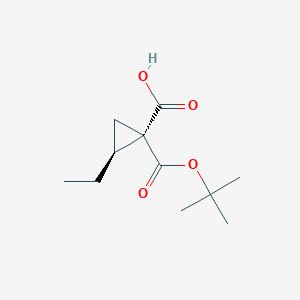
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a Boc-protected amino group and a hydroxymethyl group attached to the pyrrolidinone ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable pyrrolidinone precursor with Boc anhydride in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions such as trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The Boc-protected amino group can be selectively deprotected to reveal a free amino group, which can interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Boc-amino-pyrrolidin-2-one
- 4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one
Uniqueness
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both a Boc-protected amino group and a hydroxymethyl group on the pyrrolidinone ring. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H18N2O4 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(hydroxymethyl)-5-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-8(14)11-7(6)5-13/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15) |
Clave InChI |
DRDBQYGRSNCVET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=O)NC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


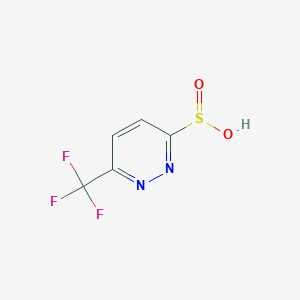
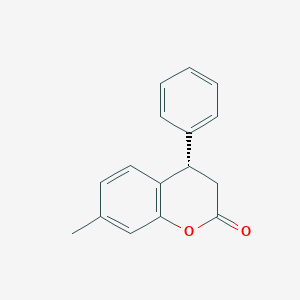
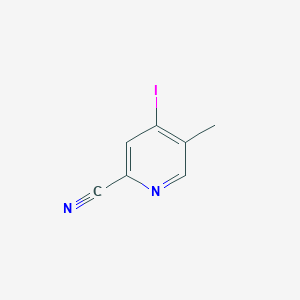
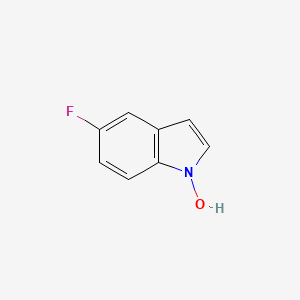
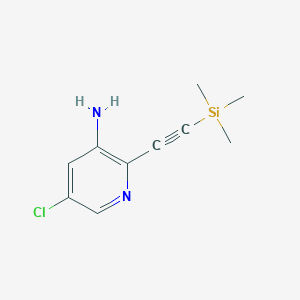
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)

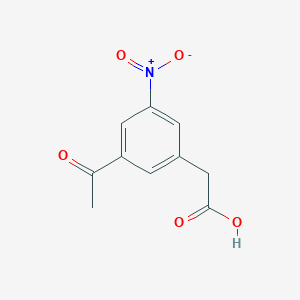


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

